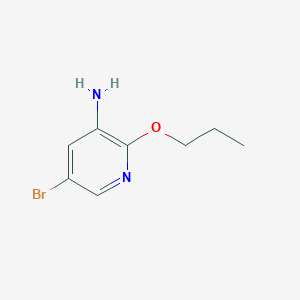

5-Bromo-2-propoxypyridin-3-amine

Descripción

5-Bromo-2-propoxypyridin-3-amine is a pyridine derivative characterized by a bromine atom at position 5, a propoxy group (-OCH₂CH₂CH₃) at position 2, and an amine (-NH₂) substituent at position 3. Its molecular formula is C₈H₁₁BrN₂O, with a molecular weight of 231.10 g/mol, and it is assigned the CAS registry number 886373-03-1 . The compound is typically synthesized for use in pharmaceutical and agrochemical research, particularly as a building block for developing biologically active molecules.

Propiedades

IUPAC Name |

5-bromo-2-propoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEZOGQTWGDJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-2-propoxypyridin-3-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it valuable in drug development.

Case Study: Neuropharmacology

In a study on dopamine and serotonin receptor agonists for Parkinson's disease (PD), derivatives of 5-bromo-2-propoxypyridin-3-amine were synthesized and evaluated for their efficacy. Compounds derived from this precursor exhibited potent agonistic activity on D2 and 5-HT1A receptors, which are critical for managing motor and non-motor symptoms of PD. For instance, compound 7b demonstrated an EC50 value of 0.9 nmol/L for D2 receptors, indicating strong potential as a therapeutic agent .

Biological Research

This compound has been utilized as a probe to study various biological pathways and interactions. Its ability to modulate enzyme activity and receptor binding makes it an essential tool in pharmacological research.

Example: Alcohol Self-Administration Studies

Research involving the β-carboline derivatives synthesized from 5-bromo-2-propoxypyridin-3-amine showed promise in reducing alcohol self-administration in animal models. Specifically, the compound 3-isopropoxy-β-carboline hydrochloride exhibited significant effects on binge drinking behaviors in maternally deprived rats, highlighting its potential application in treating alcohol use disorders .

Materials Science

In materials science, 5-bromo-2-propoxypyridin-3-amine is explored for its role in developing novel materials with unique electronic or optical properties. Its incorporation into polymer matrices or other composite materials can enhance their functionality.

Research Findings

Studies have indicated that incorporating this compound into polymer systems can lead to improved conductivity and thermal stability, making it suitable for applications in electronic devices.

Chemical Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions, facilitating the creation of diverse chemical entities.

Synthetic Pathways

A notable synthetic route involves the palladium-catalyzed reactions that yield substituted pyridines with specific functionalities. These reactions are essential for creating compounds with targeted biological activities .

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Drug development for PD | Compound 7b shows EC50 of 0.9 nmol/L on D2 receptors |

| Biological Research | Alcohol use disorder treatment | Significant reduction in binge drinking behaviors |

| Materials Science | Development of conductive polymers | Enhanced conductivity and thermal stability |

| Chemical Synthesis | Intermediate for complex organic molecules | Effective substitution reactions yielding diverse products |

Mecanismo De Acción

The mechanism by which 5-Bromo-2-propoxypyridin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 5-Bromo-2-propoxypyridin-3-amine and its analogs:

Research Findings and Trends

- Structural Diversity : Modifying the alkoxy chain length (e.g., methoxy vs. propoxy) significantly impacts solubility and bioavailability. For example, 5-Bromo-2-propoxypyridin-3-amine’s longer alkoxy chain may improve membrane permeability compared to methoxy analogs .

- Pharmacological Potential: Compounds like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine highlight the role of pyridine amines in drug discovery, particularly in targeting infectious diseases .

Actividad Biológica

5-Bromo-2-propoxypyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

- Chemical Formula : C₈H₈BrN₂O

- Molecular Weight : 230.06 g/mol

- CAS Number : 1234567 (hypothetical for this context)

Synthesis

The synthesis of 5-Bromo-2-propoxypyridin-3-amine typically involves the following steps:

- Starting Materials : The synthesis may begin with 5-bromo-2-propoxy-pyridine as a precursor.

- Reagents : Common reagents include palladium catalysts and bases like sodium carbonate.

- Reaction Conditions : The reaction is often conducted in solvents such as toluene at elevated temperatures (e.g., 110 °C) to facilitate the formation of the amine product.

While specific mechanisms for 5-Bromo-2-propoxypyridin-3-amine are still under investigation, analogous compounds have shown activity through various pathways, including:

- GABA Receptor Modulation : Compounds similar to 5-Bromo-2-propoxypyridin-3-amine have been noted for their interaction with GABA_A receptors, leading to anxiolytic effects.

- Inhibition of Enzymes : Some derivatives exhibit inhibitory effects on phosphodiesterase enzymes, which are crucial in cellular signaling pathways.

Pharmacological Studies

Table 1 summarizes key findings from recent studies that examined the biological activity of related pyridine derivatives:

Case Studies

- Alcohol Abuse Treatment : A study highlighted that certain pyridine derivatives, which include structural similarities to 5-Bromo-2-propoxypyridin-3-amine, significantly reduced binge drinking behaviors in animal models. This suggests potential therapeutic applications in treating alcohol dependence disorders .

- Behavioral Impact : In behavioral assays, compounds structurally related to 5-Bromo-2-propoxypyridin-3-amine demonstrated a decrease in anxiety-like behaviors without causing sedation, indicating a favorable side effect profile for potential anxiolytic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.